molecular formula C6H5ClN2O2 B1469573 Methyl 5-chloropyrimidine-2-carboxylate CAS No. 894797-00-3

Methyl 5-chloropyrimidine-2-carboxylate

Cat. No. B1469573
CAS RN: 894797-00-3
M. Wt: 172.57 g/mol
InChI Key: RGKJCTJQIOYUBM-UHFFFAOYSA-N
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Description

“Methyl 5-chloropyrimidine-2-carboxylate” is a chemical compound with the molecular formula C6H5ClN2O2 . It is used in laboratory chemicals and synthesis of substances .


Synthesis Analysis

While specific synthesis methods for “Methyl 5-chloropyrimidine-2-carboxylate” were not found, pyrimidines, a class of compounds to which it belongs, have been synthesized through various methods . For instance, one method involves the suppression of the cyclooxygenase (COX) enzymes .


Molecular Structure Analysis

The molecular structure of “Methyl 5-chloropyrimidine-2-carboxylate” is represented by the InChI code 1S/C6H5ClN2O2/c1-11-5(10)4-2-8-6(7)9-3-4/h2-3H,1H3 . This indicates that the compound contains six carbon atoms, five hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms .

Scientific Research Applications

Pharmaceutical Research

Methyl 5-chloropyrimidine-2-carboxylate: is a valuable intermediate in pharmaceutical research. It is used in the synthesis of various pyrimidine derivatives, which are key structures in many drugs . These compounds have a wide range of biological activities and are explored for potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents.

Agriculture

In the agricultural sector, pyrimidine derivatives play a role in the development of new pesticides and herbicides . The chloropyrimidine moiety can be crucial for the biological activity of these compounds, offering a way to control pests and diseases that affect crops.

Material Science

Methyl 5-chloropyrimidine-2-carboxylate: is also used in material science, particularly in the development of novel organic materials with specific electronic or photonic properties . Its incorporation into larger molecular frameworks can lead to materials with unique characteristics suitable for advanced technological applications.

Chemical Synthesis

This compound serves as a building block in chemical synthesis, enabling the construction of complex molecules through various organic reactions . It is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many natural products and synthetic materials.

Biochemistry

In biochemistry, Methyl 5-chloropyrimidine-2-carboxylate can be used to study enzyme interactions with pyrimidine-based substrates or inhibitors . This can provide insights into enzyme mechanisms and aid in the design of new biochemical tools.

Environmental Applications

Research into the environmental fate and impact of pyrimidine derivatives, including Methyl 5-chloropyrimidine-2-carboxylate , is crucial for assessing their ecological safety . Understanding their degradation pathways and persistence in the environment helps in evaluating their potential as eco-friendly alternatives to current chemicals.

Mechanism of Action

Target of Action

Pyrimidine derivatives have been shown to exhibit neuroprotective and anti-inflammatory properties .

Mode of Action

It’s worth noting that pyrimidine derivatives have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that these compounds may interact with their targets to modulate the production of these molecules, thereby exerting their neuroprotective and anti-inflammatory effects.

Biochemical Pathways

Pyrimidine derivatives have been shown to inhibit the endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway . This suggests that Methyl 5-chloropyrimidine-2-carboxylate may affect similar pathways.

Pharmacokinetics

It has been reported that this compound has high gastrointestinal (gi) absorption and is blood-brain barrier (bbb) permeant . . These properties suggest that Methyl 5-chloropyrimidine-2-carboxylate may have good bioavailability.

Result of Action

Pyrimidine derivatives have been shown to exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that Methyl 5-chloropyrimidine-2-carboxylate may have similar effects.

properties

IUPAC Name

methyl 5-chloropyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-11-6(10)5-8-2-4(7)3-9-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKJCTJQIOYUBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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